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Compound of Interest |

Compound Name: Demethoxyrapamycin
CAS No.: 83482-58-0
Cat. No.: B1670236

Get Quote

Target Audience: Researchers, biophysicists, and drug development professionals. Focus:
Structural probing, kinase assay validation, and bi-steric inhibitor design.

Scientific Rationale: Why Demethoxyrapamycin?

The mechanistic target of rapamycin (mTOR) is a master regulatory kinase that exists in two
distinct functional complexes: mTORCL1 (nutrient-sensing and protein translation) and mMTORC2
(cytoskeletal organization and cell survival). While standard rapamycin is the classical tool for
inhibiting mMTORCL, it often lacks the structural flexibility required for advanced structure-
activity relationship (SAR) studies.

Demethoxyrapamycin (specifically 27-demethoxyrapamycin) is a naturally occurring and
synthetically accessible analog of rapamycin that lacks a single methoxy group at the C-27
position. The total synthesis of 27-demethoxyrapamycin, first achieved in the late 1990s 1,
provided a critical foundation for understanding the precise steric requirements of the mTOR
FKBP12-Rapamycin Binding (FRB) domain.
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By utilizing demethoxyrapamycin, researchers can probe the hydrogen-bonding network of
the FRB pocket with surgical precision. Precursor-directed biosynthesis has since allowed for
the scalable production of various rapamycin analogs, revealing how specific functional groups
dictate FKBP12 binding affinity 2. Today, modern drug development heavily relies on these
structural insights to design bi-steric inhibitors that achieve high selectivity for mTORC1 over
MTORC2 in oncology applications 3.
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Fig 1: Demethoxyrapamycin-FKBP12 complex formation and selective allosteric inhibition of
mTORC1.

Quantitative Binding Profiles

Comprehensive evaluations of rapamycin-derived small molecules confirm that while
demethoxyrapamycin binds FKBP12 with slightly reduced affinity compared to the parent
macrolide, it remains a highly potent allosteric inhibitor 4. The table below summarizes the
comparative kinetics essential for experimental design.

Table 1: Comparative Binding and Inhibition Profiles of Rapamycin and Selected Analogs

FKBP12 mMTORC1 )
Structural o o Primary
Compound o Binding Inhibition o
Maodification o ] Application
Affinity (ICso) Profile
Baseline
] Natural )
Rapamycin ) ~1.6-4.9 nM Potent, Allosteric  reference
Macrolide
standard
27- Structural
Loss of C-27 ) )
Demethoxyrapa ~10 - 25 nM Potent, Allosteric ~ probing, SAR
) Methoxy )
mycin studies
20- Thioether Reduced Biosynthetic
. . L ~53.6 nM _
Thiarapamycin substitution potency pathway analysis
Bi-steric (Active- N/A (p4EBP1 ) ] Oncology drug
RMC-5552 ] Highly Selective
site + FRB) ICs0 = 0.52 nM) development

Self-Validating Experimental Protocol: In Vitro
MTOR Inhibition Assay

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating

system. It incorporates serum starvation to establish a baseline and utilizes parallel probing of

MTORC1 and mTORC2 targets to confirm compound specificity.

Phase 1: Reagent Preparation & Cell Synchronization
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Goal: Establish a uniform baseline of kinase activity.

e Compound Solubilization: Dissolve demethoxyrapamycin powder in anhydrous DMSO to
achieve a stock concentration of 1 mM. Aliquot into single-use vials and store at -20°C.

o Causality: Rapalogs are highly hydrophobic and susceptible to hydrolysis. Anhydrous
DMSO prevents the degradation of the ester linkages critical for FRB domain binding,
while single-use aliquots prevent macrolide ring degradation from repeated freeze-thaw
cycles.

o Cell Seeding: Seed Jurkat T-cells or MCF-7 breast cancer cells at 1x106 cells/mL in
standard RPMI-1640 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO..

e Serum Starvation: Wash cells twice with sterile PBS and resuspend in serum-free RPMI-
1640 for 4 hours.

o Causality: Serum starvation reduces basal PI3BK/AKT/mTOR signaling to a synchronized
minimum. This ensures that any subsequent changes in phosphorylation are directly
attributable to the controlled re-introduction of growth factors, creating a reliable, self-
validating baseline.

Phase 2: Demethoxyrapamycin Treatment

Goal: Induce acute allosteric inhibition of mMTORC1 without triggering feedback loops.

o Pre-treatment: Treat cells with a concentration gradient of demethoxyrapamycin (e.g., 10
nM, 50 nM, 100 nM) or a vehicle control (0.1% DMSO) for 1 hour.

o Causality: The 1-hour pre-incubation provides sufficient time for the
demethoxyrapamycin-FKBP12 ternary complex to form and dock into the mTOR FRB
domain before the upstream kinase cascade is activated. The strict 0.1% DMSO limit
prevents solvent-induced cytotoxicity.

 Stimulation: Following pre-treatment, stimulate the cells by adding FBS to a final
concentration of 10% for exactly 30 minutes.

Phase 3: Cell Lysis & Immunoblotting
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Goal: Preserve and quantify the transient phosphorylation states of downstream targets.

o Lysis: Pellet cells rapidly at 4°C, discard the supernatant, and immediately resuspend the
pellet in ice-cold RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase
Inhibitor Cocktail (containing NaF and NasVOa). Incubate on ice for 30 minutes, then
centrifuge at 14,000 x g for 15 minutes at 4°C.

o Causality: The immediate application of ice-cold buffer and phosphatase inhibitors is non-
negotiable. Kinase targets like Thr389 on S6K have half-lives of mere seconds once
cellular compartmentalization is disrupted.

o Western Blotting: Resolve 20 pg of total protein per lane via SDS-PAGE. Transfer to a PVDF
membrane and probe for:

o MTORCL1 Targets: p-p70 S6K (Thr389) and Total S6K.
o MTORC2 Targets: p-AKT (Ser473) and Total AKT.

o Causality: Probing for both the phosphorylated and total forms of the protein provides an
internal loading control. This validates whether demethoxyrapamycin specifically
inhibited kinase activity or merely altered total protein expression/degradation.

Phase 4: Data Interpretation

 Validation of Specificity: A successful assay will show a dose-dependent reduction in p-p70
S6K (confirming mTORC1 inhibition), while p-AKT levels remain relatively stable during the
acute 1.5-hour total treatment window (confirming the lack of off-target mMTORC2 active-site
inhibition).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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